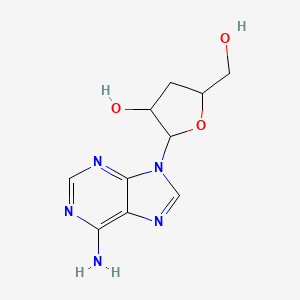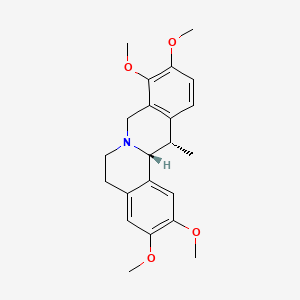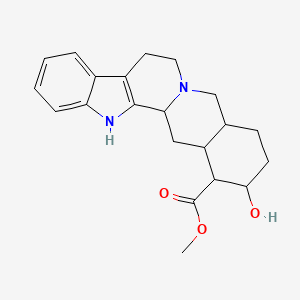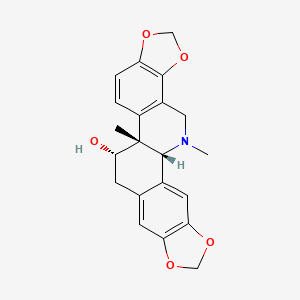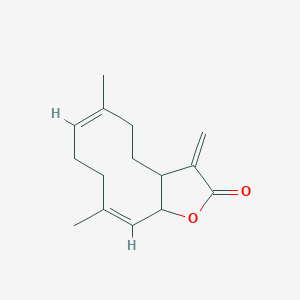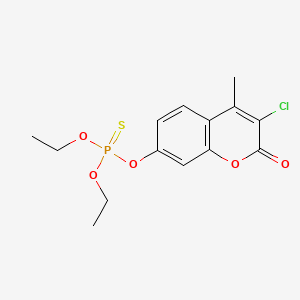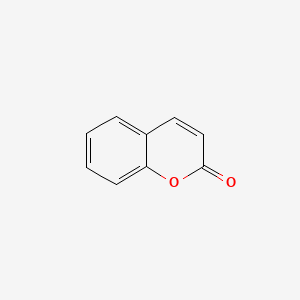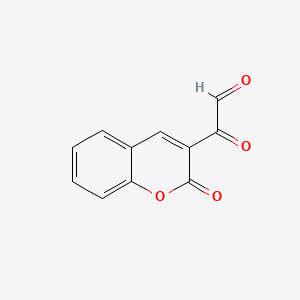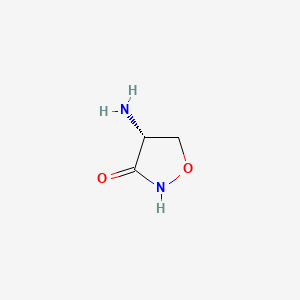
环丝氨酸
描述
- 结构上,环丝氨酸类似于氨基酸 D-丙氨酸 。 其作用机制涉及干扰细菌细胞壁的形成,使其对某些结核杆菌菌株有效 .
环丝氨酸: (化学式: C₃H₆N₂O₂) 是一种主要用于治疗结核病 (TB) 的抗生素。它也以其品牌名称而闻名。
作用机制
科学研究应用
生化分析
Biochemical Properties
Cycloserine plays a crucial role in inhibiting cell-wall biosynthesis in bacteria. It acts as a competitive inhibitor of two key enzymes: alanine racemase and D-alanine:D-alanine ligase. Alanine racemase converts L-alanine to D-alanine, while D-alanine:D-alanine ligase incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation. By inhibiting these enzymes, cycloserine disrupts the formation of the bacterial cell wall, leading to bacterial death .
Cellular Effects
Cycloserine affects various types of cells and cellular processes. It interferes with the formation of the bacterial cell wall, causing the bacteria to become weak and eventually die. This disruption in cell wall synthesis leads to the leakage of cell contents and arrest of further bacterial growth. Additionally, cycloserine’s ability to penetrate the central nervous system can result in neurological side effects such as headaches, dizziness, and confusion .
Molecular Mechanism
At the molecular level, cycloserine exerts its effects by binding to and inhibiting alanine racemase and D-alanine:D-alanine ligase. These enzymes are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By inhibiting these enzymes, cycloserine prevents the formation of the cell wall, leading to bacterial death. This mechanism of action makes cycloserine an effective antibiotic against drug-resistant strains of tuberculosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cycloserine have been observed to change over time. Cycloserine is stable under basic conditions, with the greatest stability at pH 11.5. Under mildly acidic conditions, it hydrolyzes to give hydroxylamine and D-serine. Long-term effects of cycloserine on cellular function include its ability to kill extracellular bacilli over a period of 28 days, provided optimal exposures are achieved .
Dosage Effects in Animal Models
The effects of cycloserine vary with different dosages in animal models. High doses of cycloserine can be neurotoxic, leading to symptoms such as drowsiness, confusion, and seizures. In studies, doses of 750 mg twice daily achieved target exposure in lung cavities of 92% of patients, while 500 mg twice daily achieved target exposure in 85% of patients with meningitis. These findings highlight the importance of dosage optimization to balance efficacy and toxicity .
Metabolic Pathways
Cycloserine interferes with an early step in bacterial cell wall synthesis by competitively inhibiting alanine racemase and D-alanine:D-alanine ligase. These enzymes are involved in the formation of D-alanine and its incorporation into the pentapeptide necessary for peptidoglycan formation. By blocking these pathways, cycloserine disrupts bacterial cell wall synthesis and leads to bacterial death .
Transport and Distribution
Cycloserine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration, with a bioavailability of 70 to 90%. It is distributed throughout the body, including the central nervous system, which contributes to its neurological side effects. Cycloserine is primarily excreted by the kidneys .
Subcellular Localization
Cycloserine’s subcellular localization involves its interaction with enzymes in the cytosol, where it inhibits alanine racemase and D-alanine:D-alanine ligase. These interactions prevent the synthesis of peptidoglycan, a critical component of the bacterial cell wall. Cycloserine’s ability to penetrate the central nervous system also suggests its localization within the brain, contributing to its neurological effects .
准备方法
化学反应分析
- 环丝氨酸发生典型的环状酰胺反应:
氧化: 它可以被氧化形成相应的恶唑烷酮衍生物。
还原: 恶唑烷酮环的还原可以生成开链形式。
- 常见的试剂包括 氧化剂 (例如,过氧化氢 ) 和 还原剂 (例如,硼氢化钠 )。
- 主要产物取决于反应条件和取代基 .
相似化合物的比较
- 环丝氨酸的独特之处在于其环状结构和特定的作用机制。
- 类似的化合物包括其他靶向细胞壁合成的抗生素,例如 青霉素 和 头孢菌素 .
属性
IUPAC Name |
(4R)-4-amino-1,2-oxazolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDCUQKUCUHJBH-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)NO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022870 | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, SOL IN WATER; SLIGHTLY SOL IN METHANOL, PROPYLENE GLYCOL, 8.77e+02 g/L | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cycloserine is an analog of the amino acid D-alanine. It interferes with an early step in bacterial cell wall synthesis in the cytoplasm by competitive inhibition of two enzymes, L-alanine racemase, which forms D-alanine from L-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the pentapeptide necessary for peptidoglycan formation and bacterial cell wall synthesis., EXCRETION OF B-ALANINE & D-BETA-AMINOISOBUTYRIC ACID WAS INCR IN PT WITH TUBERCULOSIS RECEIVING CLINICAL DOSES OF D-CYCLOSERINE., Cycloserine is inhibitory for Mycobacterium tuberculosis in concentrations of 5 to 20 ug/ml in vitro. There is no cross-resistance between cycloserine and other tuberculostatic agents. While the antibiotic is effective in experimental infections caused by other microorganisms, studies in vitro reveal no suppression of growth in cultures made in conventional media, which contain D-alanine; this amino acid blocks the antibacterial activity of cycloserine. ... Cycloserine inhibits reactions in which D-alanine is involved in bacterial cell-wall synthesis. The use of media free of D-alanine reveals that the antibiotic inhibits the growth in vitro of enterococci, E. coli, Staph. aureus, Nocardia species, and Chlamydia. | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS, WHITE TO PALE YELLOW, CRYSTALLINE POWDER | |
CAS No. |
68-41-7 | |
| Record name | (+)-Cycloserine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloserine [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 68-41-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756712 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloserine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOSERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95IK5KI84Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-156 °C (decomposes), 147 °C | |
| Record name | Cycloserine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00260 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOSERINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3218 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cycloserine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014405 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of D-Cycloserine?
A1: D-Cycloserine acts as a partial agonist at the glycine recognition site of the glutamatergic N-methyl-D-aspartate (NMDA) receptor. [] This interaction enhances extinction learning, a key process in exposure therapy for anxiety disorders. []
Q2: Does D-Cycloserine impact neuronal excitability?
A2: Yes, D-Cycloserine has been shown to enhance both intrinsic excitability of CA1 hippocampal neurons and expression of activity-regulated cytoskeletal (Arc) protein, likely via modulation of Ca2+-dependent K+ conductances. [] This increased excitability is observed as a decrease in the duration and area of post-burst afterhyperpolarizations (AHPs). []
Q3: How does L-Cycloserine differ in its mechanism of action compared to D-Cycloserine?
A3: While D-Cycloserine acts on NMDA receptors, L-Cycloserine primarily inhibits serine palmitoyltransferase (SPT), the enzyme catalyzing the first step in sphingolipid biosynthesis. [] This inhibition makes L-Cycloserine a potential substrate reduction therapy agent for diseases like Krabbe disease. []
Q4: What is the molecular formula and weight of Cycloserine?
A4: Cycloserine (C4H6N2O2) has a molecular weight of 102.1 g/mol.
Q5: What are the structural features of Cycloserine that contribute to its activity?
A5: Cycloserine, a cyclic analog of D-alanine, exhibits its inhibitory action due to its structural similarity to D-alanine, allowing it to compete for binding sites on enzymes like alanine racemase. [] The specific conformation of D-Cycloserine, as opposed to L-Cycloserine, is crucial for its interaction with alanine racemase. []
Q6: How does the stability of Cycloserine change in different environments?
A6: Cycloserine displays sensitivity to various factors affecting its stability. Research shows that composite particles composed of Cycloserine and calcium hydroxide exhibit improved stability under accelerated stress conditions (60°C/75% RH for 24 hours) compared to Cycloserine alone. [] This finding highlights the potential of excipients like calcium hydroxide to enhance Cycloserine's stability in pharmaceutical formulations.
Q7: What strategies can be employed to improve the stability of Cycloserine formulations?
A7: One strategy involves the use of inorganic compounds like calcium hydroxide to create composite particles with Cycloserine. [] This approach, as demonstrated in a study, significantly enhanced the drug's stability under accelerated stress conditions. [] The compatibility between Cycloserine and calcium hydroxide was confirmed using differential scanning calorimetry. []
Q8: What is the pharmacokinetic profile of Cycloserine?
A8: Cycloserine is rapidly absorbed after oral administration, achieving peak plasma concentrations within 4 hours. [, ] It is widely distributed throughout the body, including the cerebrospinal fluid, and is primarily excreted unchanged in the urine. [, ] Notably, Cycloserine exhibits significant interindividual pharmacokinetic variability, influenced by factors such as food intake and drug interactions. []
Q9: What are the potential benefits of therapeutic drug monitoring for Cycloserine?
A9: Due to its narrow therapeutic index and interindividual pharmacokinetic variability, therapeutic drug monitoring of Cycloserine blood levels is crucial to ensure efficacy and minimize the risk of toxicity, particularly neurotoxicity. [, ] Maintaining blood levels within the therapeutic range (20-40 μg/mL) has been associated with improved treatment outcomes and reduced toxicity. []
Q10: Are there specific drug-metabolizing enzymes involved in Cycloserine metabolism?
A10: There is limited information available on the specific drug-metabolizing enzymes involved in Cycloserine metabolism. Further research is needed to determine if Cycloserine induces or inhibits drug-metabolizing enzymes and if this contributes to drug interactions or variability in patient response.
Q11: What animal models have been used to study Cycloserine?
A11: Researchers have employed various animal models to investigate the effects of Cycloserine. Studies in rats have explored its potential in treating Parkinson's disease, where long-term treatment with low-dose Cycloserine showed promise in reducing motor disturbances. [] Additionally, twitcher mice, a model for Krabbe disease, have been used to study the therapeutic potential of L-Cycloserine as a substrate reduction therapy. []
Q12: How effective is D-Cycloserine as an adjunct therapy for anxiety and PTSD?
A12: While initial studies showed promise, larger and more recent studies, including those with patients suffering from social anxiety disorder, post-traumatic stress disorder, and OCD, have shown less promising and sometimes even detrimental results for using D-Cycloserine as an adjunct therapy. [, , , , ]
Q13: How does resistance to Cycloserine develop in bacteria?
A13: Resistance to Cycloserine in bacteria like Mycobacterium tuberculosis can develop through mutations in the alr gene encoding alanine racemase, the primary target of Cycloserine. [, ] These mutations can alter the enzyme's structure, reducing Cycloserine's binding affinity and its ability to inhibit the enzyme's activity. [, ]
Q14: Are there any known instances of cross-resistance between Cycloserine and other antibiotics?
A14: While cross-resistance between Cycloserine and other antibiotics is not commonly reported, a study investigating Salmonella Typhimurium mutants deficient in cytochrome bd oxidase showed increased resistance to various antibiotics, including D-Cycloserine, aminoglycosides, and ampicillin. [] This finding suggests potential links between bacterial respiratory pathways and susceptibility to D-Cycloserine. []
Q15: What are the known toxicological effects of Cycloserine?
A15: Cycloserine is associated with a range of neuropsychiatric side effects, including seizures, depression, psychosis, and suicidal ideation. [, , , , , , , , ] These side effects are dose-dependent and can be severe, sometimes leading to treatment discontinuation. [, , , , ] Patients with a history of psychiatric disorders might be particularly vulnerable to these adverse effects. [, ]
Q16: Are there any specific populations where Cycloserine use requires extra caution due to potential toxicity?
A16: Cycloserine should be used with extreme caution in patients with pre-existing psychiatric conditions, as it can exacerbate symptoms and increase the risk of suicidal thoughts and behaviors. [, , ] Careful monitoring and alternative treatment options should be considered for this patient population.
Q17: Are there strategies being explored to improve the delivery of Cycloserine to specific targets?
A17: One approach to enhance Cycloserine's delivery across biological barriers, such as the skin, involves the synthesis of 4,5-dihydroisoxazol-3-yl fatty acid ester derivatives. [] These derivatives demonstrate improved skin permeation compared to Cycloserine itself, highlighting their potential as topical prodrugs for skin infections. []
Q18: What analytical methods are used to quantify Cycloserine levels?
A18: Various analytical methods are used to quantify Cycloserine, including colorimetric assays, high-performance liquid chromatography (HPLC), and second-derivative UV spectrophotometry. [, ] The choice of method depends on the specific application and required sensitivity. For instance, HPLC methods coupled with fluorometric detection using labeling agents like 9-chloro-10-methyl acridinium triflate offer high sensitivity for quantifying Cycloserine in biological samples, including urine. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


